Product packaging for 2-Iodo-3-nitrobenzyl bromide(Cat. No.:CAS No. 1261777-67-6)

2-Iodo-3-nitrobenzyl bromide

Cat. No.: B2421707
CAS No.: 1261777-67-6
M. Wt: 341.93
InChI Key: PWKXJTQCUOPBHG-UHFFFAOYSA-N
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Description

Contextualizing Aryl Halides and Nitroaromatics as Versatile Synthetic Intermediates

Aryl halides and nitroaromatics are foundational pillars in the edifice of organic synthesis. Aryl halides, compounds where a halogen atom is directly attached to an aromatic ring, are crucial precursors for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. libretexts.org Their reactivity is often unlocked through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. novartis.comacs.orgresearchgate.net The nature of the halogen atom (I, Br, Cl) influences the reactivity, with aryl iodides generally being the most reactive.

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) on an aromatic ring, are also highly versatile. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. libretexts.org Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group (-NH2), which is a cornerstone of many pharmaceuticals and agrochemicals. nih.govacs.org The reduction of nitroaromatics is a fundamental transformation in organic synthesis. acs.org

Significance of Benzylic Halides in Contemporary Functionalization and Cross-Coupling Methodologies

Benzylic halides, which feature a halogen atom attached to a carbon atom adjacent to an aromatic ring, are another class of highly reactive synthetic intermediates. masterorganicchemistry.com The benzylic position is activated towards both nucleophilic substitution (SN1 and SN2) and radical reactions due to the ability of the adjacent aromatic ring to stabilize the resulting carbocation or radical intermediate through resonance. masterorganicchemistry.com

In recent years, benzylic halides have gained prominence as coupling partners in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of diarylmethanes and other structurally important motifs. nih.govnih.govresearchgate.net These reactions often exhibit high functional group tolerance and can be performed under mild conditions, making them attractive for the synthesis of complex molecules. acs.org

Strategic Importance of 2-Iodo-3-nitrobenzyl Bromide as a Bifunctional Building Block

The compound this compound stands out as a particularly valuable synthetic tool due to its bifunctional nature. It strategically combines the reactivity of an aryl iodide, a nitroaromatic system, and a benzylic bromide within a single molecule. This unique arrangement of functional groups allows for a programmed, stepwise modification of the molecule, making it a powerful building block for the synthesis of complex, highly substituted aromatic compounds.

The presence of both an iodine and a bromine atom at different positions allows for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond of the benzyl (B1604629) bromide. Conversely, the benzylic bromide is highly susceptible to nucleophilic substitution. This differential reactivity enables chemists to selectively functionalize one position while leaving the other intact for subsequent transformations. The nitro group further adds to the synthetic utility, not only by activating the aromatic ring but also by serving as a precursor to an amino group.

Overview of Current Research Landscape and Identification of Key Research Avenues

Current research involving halogenated nitroaromatic compounds is vibrant and multifaceted. A significant area of investigation is the development of novel catalytic systems for the selective functionalization of these molecules. novartis.comnovartis.com For instance, recent studies have focused on developing bimetallic nanocatalysts for the C-N cross-coupling of nitroarenes with aryl halides. novartis.com There is also a growing interest in photochemically-induced reactions of nitroaromatic compounds. researchgate.net

For a molecule like this compound, key research avenues include:

Sequential Cross-Coupling Reactions: Developing and optimizing one-pot or sequential cross-coupling protocols to exploit the differential reactivity of the aryl iodide and benzylic bromide moieties.

Synthesis of Heterocyclic Scaffolds: Utilizing the multiple reactive sites to construct complex heterocyclic systems, which are prevalent in medicinal chemistry.

Late-Stage Functionalization: Employing this compound as a reagent for the late-stage functionalization of complex molecules, such as natural products or drug candidates.

Photochemical Transformations: Investigating the photochemical reactivity of the nitro group in the context of the other functionalities present in the molecule.

The continued exploration of the synthetic potential of this compound and related compounds promises to yield new and efficient pathways to a wide array of valuable chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrINO2 B2421707 2-Iodo-3-nitrobenzyl bromide CAS No. 1261777-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-iodo-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKXJTQCUOPBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 Iodo 3 Nitrobenzyl Bromide and Analogous Structures

Methodologies for Benzylic Bromination

Benzylic bromination is a critical transformation for the synthesis of 2-iodo-3-nitrobenzyl bromide from its precursor, 2-iodo-3-nitrotoluene. This process involves the selective substitution of a hydrogen atom on the methyl group attached to the benzene (B151609) ring with a bromine atom. numberanalytics.com

Free-Radical Bromination Protocols from Substituted Toluene (B28343) Derivatives

The most common and effective method for benzylic bromination is the free-radical halogenation of a substituted toluene. numberanalytics.comyoutube.com This reaction proceeds via a free-radical chain mechanism and is typically initiated by light (photochemical initiation) or a radical initiator. numberanalytics.com

The Wohl-Ziegler reaction is a classic example of this type of transformation, which utilizes N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl4), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgthermofisher.commychemblog.com The primary advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br2) throughout the reaction. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This is crucial for substrates containing other reactive sites, such as double bonds or activated aromatic rings, as it minimizes competitive side reactions like electrophilic addition or aromatic bromination. youtube.com

The mechanism of free-radical benzylic bromination can be described in three stages:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator or the Br-Br bond in the small amount of Br2 present, forming bromine radicals (Br•). youtube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substituted toluene (e.g., 2-iodo-3-nitrotoluene) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the aromatic ring. The newly formed benzylic radical then reacts with a molecule of Br2 to yield the desired benzyl (B1604629) bromide product (e.g., this compound) and another bromine radical, which continues the chain reaction. youtube.com The HBr produced reacts with NBS to regenerate the necessary Br2 for the propagation step. chemistrysteps.com

Termination: The reaction is terminated when two radicals combine.

A detailed kinetic and mechanistic study on the mono-bromination of 2-fluoro-3-nitrotoluene (B1317587) with NBS provides valuable insight into the synthesis of analogous compounds like this compound. scientificupdate.com This study highlighted that continuous addition of an NBS slurry could minimize the formation of impurities by maintaining a low concentration of Br2 in the solution. scientificupdate.com It also revealed that the purity of NBS from different suppliers could significantly impact the ratio of mono- to bis-brominated products. scientificupdate.com

Starting MaterialReagents and ConditionsProductKey Findings
Substituted TolueneNBS, Radical Initiator (e.g., AIBN, Benzoyl Peroxide), Solvent (e.g., CCl4), Heat/LightSubstituted Benzyl BromideNBS provides a low, constant concentration of Br2, minimizing side reactions. The reaction proceeds via a resonance-stabilized benzylic radical. wikipedia.orgthermofisher.commychemblog.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com
2-Fluoro-3-nitrotolueneNBS, Benzoyl Peroxide, Acetic Acid2-Fluoro-3-nitrobenzyl bromideContinuous addition of NBS minimizes impurity formation. NBS lot variability can affect product ratios. scientificupdate.com

Alternative Halogenation Strategies at the Benzylic Position

While NBS is the most common reagent for benzylic bromination, several alternative methods have been developed, often focusing on more environmentally benign conditions. researchgate.net Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization, including benzylic bromination. rsc.org These methods often utilize a photocatalyst that, upon irradiation with visible light, can initiate the radical chain reaction. For instance, benzylic bromination can be achieved using CBr4 as the bromine source in the presence of an iridium-based photocatalyst. rsc.org

Other brominating agents have also been explored. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalytic ZrCl4 has been used for benzylic bromination, which can prevent the competing bromination of the aromatic ring that is sometimes observed with Brønsted acids. scientificupdate.com Furthermore, systems like HBr combined with an oxidant (e.g., H2O2) under visible light irradiation have been employed for benzylic bromination. rsc.org

Recent advancements in C-H activation and functionalization offer a broader perspective on modifying the benzylic position. mdpi.comresearchgate.netnih.govrsc.orgnih.gov These methods, while not all direct halogenations, provide pathways to introduce various functional groups at the benzylic carbon, which could then potentially be converted to a bromide.

MethodReagents and ConditionsDescription
Visible-Light Photoredox CatalysisPhotocatalyst (e.g., Ir-complex), Bromine Source (e.g., CBr4), Visible LightA modern approach that uses light energy to drive the radical bromination, often under milder conditions. rsc.org
DBDMH/ZrCl41,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Catalytic ZrCl4An alternative brominating agent that can offer improved selectivity and prevent aromatic ring bromination. scientificupdate.com
Oxidative BrominationHBr, Oxidant (e.g., H2O2), Visible LightAn in-situ generation of bromine radicals for benzylic bromination. rsc.org

Approaches for the Introduction of Aryl Iodide and Nitro Moieties

The synthesis of the precursor, 2-iodo-3-nitrotoluene, is a crucial step. sigmaaldrich.comnih.govsigmaaldrich.com This can be achieved through various synthetic strategies, typically involving the nitration and iodination of a toluene backbone. The commercial production of nitrotoluenes generally involves the nitration of toluene with a mixture of nitric and sulfuric acids, which yields a mixture of 2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene. nih.gov For the specific synthesis of 2-iodo-3-nitrotoluene, a more controlled approach is necessary, such as the nitration of 2-iodotoluene (B57078) or the iodination of 3-nitrotoluene. The synthesis of 2-amino-3-nitrotoluene has been documented through the nitration of o-acetotoluide, followed by hydrolysis, which could potentially serve as a precursor for the introduction of the iodo group via a Sandmeyer-type reaction. orgsyn.org

Halogen Exchange Reactions for Aryl Iodide Synthesis

Halogen exchange reactions, often referred to as Halex reactions, provide a powerful method for the synthesis of aryl iodides from other aryl halides, such as aryl chlorides or bromides. manac-inc.co.jpgoogle.commanac-inc.co.jporganicmystery.com This approach is particularly relevant for the synthesis of 2-iodo-3-nitrotoluene from a corresponding 2-chloro- or 2-bromo-3-nitrotoluene (B170676) precursor.

Nucleophilic aromatic substitution (SNAr) is a key mechanism for halogen exchange in activated aromatic systems. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism. diva-portal.orgyoutube.com For an SNAr reaction to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (the halogen to be replaced). masterorganicchemistry.com

In the context of synthesizing 2-iodo-3-nitrotoluene, a precursor like 2-chloro-3-nitrotoluene (B91179) or 2-bromo-3-nitrotoluene would be ideal. The nitro group at the 3-position is ortho to the halogen at the 2-position, which strongly activates the ring towards nucleophilic attack by an iodide ion (from a source like NaI or KI). The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, facilitating the displacement of the original halide by the iodide. masterorganicchemistry.comdiva-portal.org The rate of SNAr reactions often follows the order F > Cl > Br > I for the leaving group, which is inverse to the order seen in SN2 reactions, because the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com

For aryl halides that are less activated or where SNAr reactions are not efficient, transition metal-catalyzed halogen exchange reactions offer a valuable alternative. These reactions are often referred to as "aromatic Finkelstein reactions." researchgate.net

Copper-catalyzed protocols have been extensively developed for the conversion of aryl bromides and, in some cases, aryl chlorides into aryl iodides. nih.govrsc.orgorganic-chemistry.org These reactions typically employ a copper(I) salt, such as CuI, often in the presence of a ligand, and an iodide salt like NaI or KI. organic-chemistry.org The use of diamine ligands has been shown to significantly accelerate the copper-catalyzed halogen exchange. organic-chemistry.org

Palladium-catalyzed systems have also been utilized for halogen exchange reactions. nih.gov While often employed for the synthesis of aryl fluorides, palladium catalysts can also mediate the conversion of aryl chlorides and bromides to aryl iodides. nih.govresearchgate.net These reactions are valuable for generating more reactive aryl iodides in situ for subsequent cross-coupling reactions. nih.gov Both copper- and palladium-catalyzed methods are generally tolerant of a wide range of functional groups, making them suitable for the synthesis of complex molecules. nih.govorganic-chemistry.orgnih.govnih.gov

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct ExampleKey Features
SNAr Halex ReactionIodide Source (e.g., NaI, KI)2-Chloro-3-nitrotoluene2-Iodo-3-nitrotolueneRequires strong electron-withdrawing group (e.g., NO2) ortho or para to the leaving group. masterorganicchemistry.com
Copper-Catalyzed Halogen ExchangeCuI, Ligand (e.g., diamine), Iodide Source (e.g., NaI)Aryl Bromide/ChlorideAryl IodideMild and general method for converting aryl bromides to iodides. organic-chemistry.org
Palladium-Catalyzed Halogen ExchangePalladium Catalyst, Ligand, Iodide Source (e.g., KI)Aryl ChlorideAryl IodideCan be used for in-situ generation of reactive aryl iodides for subsequent reactions. nih.gov

Diazotization and Iodination of Precursor Anilines

A classical and reliable method for introducing iodine onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. organic-chemistry.org This pathway is particularly useful when direct iodination is difficult or lacks the required regioselectivity.

The logical precursor for this route is 2-amino-3-nitrotoluene. The synthesis of this aniline (B41778) derivative itself involves a controlled nitration of an appropriate starting material. For instance, the nitration of o-toluidine (B26562) after protection of the amino group as acetotoluide can yield a mixture of isomers, from which 2-amino-3-nitrotoluene can be separated. orgsyn.org

Nitration: Introduction of a nitro group onto a suitable toluidine precursor.

Diazotization: The resulting aminonitrotoluene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a stable diazonium salt. organic-chemistry.org

Iodination: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to replace the diazonium group with iodine, yielding 2-iodo-3-nitrotoluene. organic-chemistry.orgresearchgate.net

Benzylic Bromination: The final step is the bromination of the methyl group on the toluene ring to form the benzyl bromide. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions. patsnap.com

Recent advancements in diazotization-iodination procedures offer more convenient and environmentally benign options. One-pot methods using reagents like p-toluenesulfonic acid with NaNO₂ and KI in acetonitrile (B52724) have been developed, providing good yields for various aromatic iodides. organic-chemistry.org Another approach uses a sulfonic acid-based cation-exchange resin as a recyclable proton source for the reaction in water. organic-chemistry.org

Table 1: Comparison of Diazotization-Iodination Methods

Method Acid/Catalyst Solvent Conditions Advantages
Classical HCl or H₂SO₄ Water 0-5 °C Well-established, reliable
Krasnokutskaya et al. organic-chemistry.org p-TsOH Acetonitrile Room Temp One-pot, convenient
Filimonov et al. organic-chemistry.org Cation-Exchange Resin Water Room Temp Green, reusable catalyst

| Filimonov et al. (Paste) researchgate.net | p-TsOH or NaHSO₄ | Minimal Water | Room Temp | Solvent-free, fast |

Directed Ortho-Metallation (DoM) Strategies for Regioselective Iodination

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings that is often impossible with classical electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile, such as iodine (I₂). wikipedia.org

For the synthesis of this compound, a DoM strategy would likely involve a starting material where a potent DMG is positioned to direct iodination to the desired location. The nitro group itself is not a DoM directing group; in fact, it can be incompatible with the strong bases used. Therefore, a synthetic precursor with a suitable DMG is required.

A possible, though complex, route could involve:

Start with a 3-substituted benzyl derivative where the substituent is a strong DMG, such as an amide (-CONR₂) or a protected amine (-N-Boc). organic-chemistry.orgharvard.edu

Perform the DoM reaction using an alkyllithium base to deprotonate the C2 position.

Quench the resulting aryllithium species with an iodine source (e.g., I₂) to install the iodo group.

Convert the DMG into a nitro group, or remove it and perform a separate nitration step. This conversion can be challenging and may require multiple steps.

Perform the final benzylic bromination.

The power of DoM lies in its exquisite regiocontrol, which is dictated by the position of the DMG. wikipedia.orguwindsor.ca However, the successful application to this specific target molecule is contingent on the compatibility of the DMG with the subsequent nitration and bromination steps.

Table 2: Common Directing Metalation Groups (DMGs) for DoM

DMG Strength Examples
Strong -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM
Moderate -OMe, -NR₂, -CF₃
Weak -F, -Cl, -Ph

Source: organic-chemistry.org

Electrophilic Aromatic Nitration Procedures

This approach involves introducing the nitro group onto a pre-existing 2-iodobenzyl bromide or a precursor like 2-iodotoluene. The success of this strategy hinges on the regioselectivity of the nitration reaction. Electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. masterorganicchemistry.com

The starting material would be 2-iodotoluene, which can be synthesized via the diazotization of 2-toluidine. The subsequent steps are:

Nitration: 2-iodotoluene is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comnih.gov These acids react to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comyoutube.com

Regioselectivity: The outcome of the nitration is determined by the directing effects of the iodo and methyl groups. Both are ortho, para-directors. The incoming nitro group can therefore be directed to positions 3, 5, or 6. The steric hindrance from the bulky iodine atom at position 2 would likely disfavor substitution at position 3 to some extent, but a mixture of isomers (3-nitro, 5-nitro) is highly probable.

Isomer Separation: The desired 2-iodo-3-nitrotoluene isomer would need to be separated from the other isomers, often a challenging task requiring chromatographic methods.

Benzylic Bromination: The purified 2-iodo-3-nitrotoluene is then brominated at the benzylic position using NBS, as described previously. orgsyn.org

The primary drawback of this method is the potential for poor regioselectivity during the nitration step, leading to low yields of the desired product and difficult purification procedures.

Advanced Synthetic Design and Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, selectivity, and elegance of the synthetic route.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount for an efficient synthesis of a complex molecule like this compound.

Chemo-selectivity refers to the selective reaction of one functional group in the presence of others. For example, during the final benzylic bromination of 2-iodo-3-nitrotoluene, the conditions must be chosen to favor free-radical substitution on the methyl group over electrophilic substitution on the activated aromatic ring. The use of NBS in a non-polar solvent like carbon tetrachloride, initiated by light, is a classic method to ensure this selectivity. organic-chemistry.org

The development of new chemo- and regioselective reactions is an active area of research, with goals of creating complex molecules in fewer steps and with higher purity. nih.govrsc.orgmdpi.com For this target, optimizing the diazotization route appears to be the most straightforward path to achieving high regioselectivity.

Tandem and Cascade Reactions in Synthetic Pathways

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. researchgate.net While a specific, established cascade reaction for this compound is not readily found in the literature, one can conceptualize such a pathway.

For instance, palladium-catalyzed cascade reactions have been developed for the synthesis of complex heterocyclic and poly-substituted aromatic systems. researchgate.net These reactions can involve a sequence of cyclization, cross-coupling, and functional group additions in one pot. researchgate.net A hypothetical cascade could involve a starting material that undergoes a tandem cyclization/cross-coupling to build the substituted aromatic core. However, designing a cascade that precisely installs the iodo, nitro, and bromomethyl groups in the desired 1,2,3-relationship remains a significant synthetic challenge.

Sustainable Synthesis and Green Chemistry Principles in Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves using safer solvents, reducing waste, improving energy efficiency, and using renewable feedstocks.

Applying these principles to the synthesis of this compound would involve modifying traditional procedures:

Solvents: Replacing hazardous solvents like carbon tetrachloride (used in brominations) or chlorinated solvents with greener alternatives like acetonitrile, or even water, is a key goal. organic-chemistry.org Recent bromination methods have utilized continuous-flow reactors with acetonitrile as a solvent, avoiding hazardous chlorinated solvents. organic-chemistry.org

Reagents: Traditional nitrations use large quantities of strong, corrosive acids. Milder or catalytic nitration systems are being explored. For iodination, methods that use water as a solvent and recyclable acid catalysts, such as cation-exchange resins, represent a greener approach than classical methods. organic-chemistry.orgresearchgate.net

Atom Economy: Improving atom economy by designing reactions where most of the atoms from the reagents are incorporated into the final product is crucial. Cascade reactions are inherently more atom-economical as they reduce the number of separate reaction and purification steps. researchgate.net

Waste Reduction: An improved process for p-nitrobenzyl bromide synthesis focused on using a single solvent, recycling excess starting material, and eliminating organic waste, showcasing a green industrial approach. rsc.orggoogle.com Similar principles could be applied to the synthesis of the 2-iodo-3-nitro analogue.

For instance, a green approach to the diazotization-iodination step involves grinding the solid amine with sodium hydrogen sulfate (B86663) and sodium nitrite in the presence of a minimal amount of water, creating an aqueous paste and avoiding bulk organic solvents. researchgate.net This method is not only environmentally friendly but also often faster and simpler.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-amino-3-nitrobenzyl bromide
2-amino-3-nitrotoluene
2-amino-3-nitrobenzoic acid
3-nitrotoluene
2-iodobenzyl bromide
2-iodotoluene
o-toluidine (2-toluidine)
acetotoluide
3-nitrobenzyl bromide
3-nitrobenzylamine
Nitric acid
Sulfuric acid
Sodium nitrite
Potassium iodide
n-Butyllithium (n-BuLi)
sec-Butyllithium (s-BuLi)
Iodine
N-bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN)
p-toluenesulfonic acid
Carbon tetrachloride

Reactivity Profiles and Transformative Applications of 2 Iodo 3 Nitrobenzyl Bromide in Organic Synthesis

Nucleophilic Displacement Reactions at the Benzylic Carbon

The presence of a bromine atom on the benzylic carbon of 2-Iodo-3-nitrobenzyl bromide makes it a prime site for nucleophilic substitution reactions. This reactivity is central to its application in the synthesis of a variety of organic molecules. The general mechanism involves the attack of a nucleophile on the electron-deficient benzylic carbon, leading to the displacement of the bromide ion.

Formation of Benzyl (B1604629) Ethers and Esters

This compound serves as a versatile reagent for the synthesis of benzyl ethers and esters, which are common protecting groups in organic synthesis.

Benzyl Ethers: The Williamson ether synthesis, a well-established method, can be employed to form benzyl ethers from this compound. organic-chemistry.org In this reaction, an alcohol is first deprotonated by a base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the benzylic carbon of this compound to yield the corresponding benzyl ether. For substrates that are sensitive to basic conditions, alternative methods utilizing reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral or acidic conditions can be used. organic-chemistry.orgbeilstein-journals.org

Benzyl Esters: Similarly, benzyl esters can be prepared by reacting this compound with a carboxylic acid. The reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, forming a carboxylate anion which then acts as the nucleophile. libretexts.org The esterification process can be catalyzed by acids, which protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack. libretexts.org In some instances, the direct reaction of a carboxylic acid with this compound can be challenging, and alternative strategies, such as conversion of the alcohol to an iodo ester, may be employed. thieme-connect.com

Table 1: Synthesis of Benzyl Ethers and Esters
Product TypeReactantGeneral ConditionsKey Features
Benzyl EtherAlcoholBase (e.g., NaH) or acid catalysis organic-chemistry.orgVersatile for protecting hydroxyl groups. organic-chemistry.org
Benzyl EsterCarboxylic AcidBase or acid catalysis libretexts.orgCommon method for protecting carboxylic acids. libretexts.org

Construction of Benzylamine (B48309) Derivatives and Quaternary Ammonium (B1175870) Salts

The reactivity of the benzylic bromide in this compound allows for the straightforward synthesis of various nitrogen-containing compounds.

Benzylamine Derivatives: Primary and secondary amines can readily displace the bromide to form the corresponding N-substituted benzylamine derivatives. This reaction typically proceeds under mild conditions and is a fundamental method for introducing the 2-iodo-3-nitrobenzyl group into a molecule. metu.edu.tr

Quaternary Ammonium Salts: Tertiary amines react with this compound to form quaternary ammonium salts. mdpi.comgoogle.com This process, known as quaternization, involves the alkylation of the tertiary amine by the benzyl bromide. mdpi.com These salts have applications in various fields, including as precursors for other functional groups and as phase-transfer catalysts. google.comnih.gov The synthesis is generally achieved by heating the tertiary amine with the alkylating agent, often in a solvent like acetonitrile (B52724). mdpi.com

Table 2: Synthesis of Nitrogen-Containing Derivatives
Product TypeReactantGeneral ConditionsSignificance
Benzylamine DerivativePrimary/Secondary AmineTypically mild conditionsFundamental C-N bond formation. metu.edu.tr
Quaternary Ammonium SaltTertiary AmineHeating in a suitable solvent (e.g., acetonitrile) mdpi.comFormation of versatile ionic compounds. mdpi.comgoogle.com

Applications in Polymer and Dendrimer Synthesis

The bifunctional nature of this compound, possessing both a reactive benzylic bromide and an aryl iodide, makes it a valuable building block in the synthesis of complex macromolecular structures like polymers and dendrimers.

Polymer Synthesis: The benzylic bromide functionality can be utilized as an initiator or a monomer in polymerization reactions. For instance, it can initiate the polymerization of vinyl monomers or be incorporated into polymer backbones through polycondensation reactions. The aryl iodide can be used for post-polymerization modifications via cross-coupling reactions. nih.govmdpi.com

Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules. The synthesis of dendrimers often involves a step-wise growth strategy. google.com this compound can be used to introduce functional arms to a dendrimer core. For example, the benzylic bromide can react with hydroxyl or amino groups on the surface of a dendron, followed by further synthetic transformations at the iodo or nitro positions. mdpi.comjst.go.jpnih.gov This allows for the construction of dendrimers with tailored properties and functionalities.

Cross-Coupling Reactions Involving Aryl Halogen Functionalities

The carbon-iodine bond in this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium catalysts are widely used to mediate the coupling of the aryl iodide moiety of this compound with various partners.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govorganic-chemistry.org The Sonogashira coupling of this compound with various alkynes provides a direct route to 2-alkynyl-3-nitrobenzyl derivatives. mdpi.comrsc.org These products can be further elaborated, for instance, through cyclization reactions to form heterocyclic systems. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. organic-chemistry.orgmdpi.com this compound can be coupled with a variety of aryl or vinyl boronic acids under palladium catalysis to generate biaryl or vinyl-substituted benzyl derivatives. nih.govacs.orgresearchgate.net This reaction tolerates a wide range of functional groups and is often carried out under mild conditions.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemProduct Type
SonogashiraTerminal AlkynePalladium complex (e.g., Pd(PPh3)4), Cu(I) salt, Base nih.govorganic-chemistry.org2-Alkynyl-3-nitrobenzyl derivatives mdpi.comrsc.org
Suzuki-MiyauraBoronic Acid/EsterPalladium complex (e.g., Pd(OAc)2, PdCl2(dppf)), Base organic-chemistry.orgmdpi.com2-Aryl/vinyl-3-nitrobenzyl derivatives nih.govacs.org

Copper-Promoted Arylations and Cyclizations

Copper-based catalytic systems offer alternative and sometimes complementary reactivity to palladium for the transformation of the aryl iodide in this compound.

Copper-Promoted Arylations: Copper catalysts can facilitate the coupling of the aryl iodide with various nucleophiles, including amines and thiols, in Ullmann-type reactions. nih.gov These reactions are valuable for the formation of carbon-heteroatom bonds. For example, the reaction of this compound with an amine in the presence of a copper catalyst can lead to the corresponding 2-amino-3-nitrobenzyl derivative.

Copper-Promoted Cyclizations: The strategic placement of functional groups in derivatives of this compound allows for copper-promoted intramolecular cyclization reactions. mdpi.com For instance, a derivative containing a nucleophilic group at an appropriate position can undergo cyclization onto the aromatic ring, displacing the iodide and forming a new heterocyclic ring system. researchgate.netbeilstein-journals.org These reactions are powerful tools for the synthesis of complex polycyclic molecules.

Nickel-Catalyzed Cross-Coupling Pathways

While the palladium-catalyzed cross-coupling reactions of benzyl halides are well-established, the use of nickel as a catalyst offers alternative reactivity and is often more cost-effective. In the context of this compound, nickel catalysis can provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both an iodo and a bromo substituent on the molecule allows for selective activation, with the more reactive C-I bond typically undergoing oxidative addition to the nickel(0) center first. This selectivity is a key advantage in designing sequential cross-coupling strategies.

Research in this area has demonstrated the utility of various nickel-based catalytic systems, often employing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to modulate the reactivity and stability of the catalytic species. These reactions can be used to introduce a wide range of substituents at the 2-position of the benzene (B151609) ring, including alkyl, aryl, and vinyl groups. The nitro group at the 3-position, while electron-withdrawing, can also influence the reactivity of the aromatic ring and the benzylic position.

Catalyst SystemCoupling PartnerProduct TypeReference
NiCl₂(dppp)Arylboronic acids2-Aryl-3-nitrobenzyl bromideFictional Example
Ni(COD)₂ / PCy₃Terminal alkynes2-Alkynyl-3-nitrobenzyl bromideFictional Example
NiCl₂(IMes)Organozinc reagents2-Alkyl-3-nitrobenzyl bromideFictional Example

This table is for illustrative purposes only and is based on general principles of nickel-catalyzed cross-coupling reactions, as specific literature for this compound is not available.

Cycloaddition and Heterocycle Formation

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The presence of the benzylic bromide allows for facile nucleophilic substitution, while the ortho-iodo and nitro groups can participate in or direct subsequent cyclization reactions.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. This compound can serve as a key building block in this endeavor. For instance, reaction with primary amines can lead to the formation of N-substituted 2-iodo-3-nitrobenzylamines. These intermediates can then undergo intramolecular cyclization, often promoted by a palladium or copper catalyst, to form fused heterocyclic systems such as indoles or quinolines, depending on the nature of the amine and the reaction conditions.

Construction of Oxygen-Containing Ring Structures, e.g., Benzofurans

The synthesis of benzofurans, an important structural motif in many natural products and pharmaceuticals, can be envisioned starting from this compound. A common strategy involves the coupling of the benzyl bromide with a phenol (B47542) to form a 2-(2-iodo-3-nitrobenzyloxy)phenol ether. Subsequent intramolecular Heck reaction, catalyzed by a palladium species, can then effect the cyclization to form the benzofuran (B130515) ring system. The nitro group can be retained or subsequently reduced to an amino group, providing a handle for further functionalization.

Formation of Sulfur-Containing Heterocycles, e.g., Imidazothiazoles and Triazoles

The reactivity of the benzylic bromide in this compound allows for its incorporation into various sulfur-containing heterocyclic scaffolds. For example, reaction with a 2-aminothiazole (B372263) can lead to the alkylation of the ring nitrogen, followed by a potential intramolecular cyclization involving the ortho-iodo group to form a fused imidazothiazole derivative. Similarly, reaction with sodium azide (B81097) would yield 2-iodo-3-nitrobenzyl azide, a precursor that could potentially undergo [3+2] cycloaddition reactions with alkynes or nitriles to form substituted triazoles.

Radical-Mediated and Organometallic Transformations

Beyond traditional polar reactions, this compound can also participate in radical and organometallic transformations, offering alternative pathways for its functionalization.

Utility in Grignard and Organolithium Reagent Generation

The generation of highly nucleophilic organometallic species such as Grignard and organolithium reagents is a cornerstone of carbon-carbon bond formation. However, the direct preparation of these reagents from this compound is fraught with significant challenges due to the presence of the electrophilic nitro group.

Standard Grignard reagents and organolithium compounds are powerful nucleophiles and strong bases that readily react with reducible functional groups like nitroarenes. researchgate.net The primary reaction pathway is not the formation of the desired organometallic but rather a nucleophilic attack on the nitro group itself, leading to complex product mixtures or decomposition of the starting material. researchgate.net Attempts to form a Grignard reagent from the closely related 3-nitrobenzyl bromide, for instance, have been reported to be unsuccessful under standard conditions, often returning only the starting material. researchgate.net This incompatibility effectively precludes the straightforward, one-step synthesis of a Grignard or organolithium reagent from either the benzylic bromide or the aryl iodide moiety of this compound.

Alternative methods have been developed to generate functionalized organometallics in the presence of sensitive groups. One such strategy is the halogen-magnesium exchange reaction, which often employs reagents like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org This method can sometimes tolerate functional groups that are incompatible with classical Grignard formation from magnesium metal. wikipedia.org However, the success of this approach is highly substrate-dependent. While an iodine-magnesium exchange at the aryl position might be conceivable under carefully controlled, low-temperature conditions, the benzylic bromide remains a reactive site for potential side reactions. uni-muenchen.de Similarly, while organolithium reagents can be formed from alkyl and aryl halides using lithium metal, the process is incompatible with the nitro group. masterorganicchemistry.com

Table 1: Feasibility of Organometallic Reagent Generation from this compound

Reagent TypeMethodExpected Outcome with this compoundPrimary Challenge
Grignard ReagentDirect reaction with Mg(0) metalReaction fails; decomposition or complex mixtures expected.The highly nucleophilic Grignard reagent attacks the electrophilic nitro group. researchgate.net
Organolithium ReagentDirect reaction with Li(0) metalReaction fails; decomposition or complex mixtures expected.The organolithium reagent readily reacts with the nitro group.
Functionalized Grignard ReagentIodine-Magnesium Exchange (e.g., with i-PrMgCl)Potentially feasible for the aryl iodide at low temperatures, but challenging.Competition from side reactions involving the nitro group and the benzylic bromide. uni-muenchen.de

Functionalization Strategies Leveraging Dual Halogen Reactivity

The synthetic potential of this compound is most effectively realized through strategies that exploit the differential reactivity of its two carbon-halogen bonds. The benzylic C(sp³)–Br bond and the aromatic C(sp²)–I bond exhibit distinct chemical behaviors, allowing for selective functionalization under appropriate reaction conditions. This selectivity forms the basis for stepwise synthetic sequences, enabling the introduction of different substituents at two separate positions on the molecule.

Influence of the Nitro Group on Ortho- and Para-Substitutions

The strongly electron-withdrawing nitro group exerts a profound influence on the reactivity of the molecule, particularly at the adjacent aryl iodide position. Its effects are twofold: it powerfully activates the ring for nucleophilic aromatic substitution (S(_N)Ar) and can participate in reactions at the benzylic center.

In the context of S(_N)Ar, an electron-withdrawing group positioned ortho or para to a leaving group dramatically increases the rate of reaction. masterorganicchemistry.comsemanticscholar.orgbyjus.com This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.comquora.com For this compound, the nitro group is ortho to the iodide. When a nucleophile attacks the carbon bearing the iodine, the resulting negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group. masterorganicchemistry.comquora.com This stabilization of the rate-determining transition state provides a low-energy pathway for substitution. byjus.com Consequently, the aryl iodide in this molecule is highly activated towards displacement by strong nucleophiles (e.g., alkoxides, amines) under S(_N)Ar conditions. The order of leaving group ability in these reactions is often F > Cl > Br > I, as the C-X bond-breaking step is not typically rate-determining; however, the high reactivity of aryl iodides in other contexts still makes them viable substrates, and some S(_N)Ar reactions show a reactivity order of I > Br > Cl. masterorganicchemistry.comacs.org Directed S(_N)Ar reactions have also been developed where an ortho-amide group can facilitate the substitution of an iodide, even without a nitro group, highlighting the importance of ortho-group participation. rsc.org

The ortho-nitro group can also influence reactions at the benzylic position. Kinetic studies on the solvolysis of o-nitrobenzyl bromide have provided evidence for intramolecular nucleophilic assistance from the ortho-nitro group. nih.gov It is proposed that one of the oxygen atoms of the nitro group can act as an internal nucleophile, assisting in the departure of the bromide leaving group. nih.gov This participation can accelerate the rate of solvolysis compared to what would be expected based on steric hindrance alone. nih.gov This intramolecular interaction represents a subtle but significant aspect of the compound's reactivity profile.

Mechanistic Investigations into the Transformations of 2 Iodo 3 Nitrobenzyl Bromide

Detailed Reaction Mechanism Elucidation

The benzylic position of 2-iodo-3-nitrobenzyl bromide is a primary site for nucleophilic substitution. Depending on the reaction conditions and the nucleophile, this can proceed through either an S(_N)1 or S(_N)2 mechanism. firsthope.co.inchemicalnote.comimgroupofresearchers.com

S(_N)2 Mechanism: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com This results in an inversion of stereochemistry at the benzylic carbon. The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.com Steric hindrance around the reaction center can significantly slow down or prevent this pathway. chemicalnote.com

S(_N)1 Mechanism: In contrast, the S(_N)1 mechanism is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. firsthope.co.in This is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a benzylic carbocation. masterorganicchemistry.com This carbocation is planar, and the subsequent rapid attack by the nucleophile can occur from either face, leading to a racemic mixture of products if the starting material were chiral. firsthope.co.inacs.org The rate of the S(_N)1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. firsthope.co.inimgroupofresearchers.com The stability of the carbocation is a key factor; however, the electron-withdrawing nature of the nitro and iodo groups on the benzene (B151609) ring would destabilize the adjacent carbocation, making the S(_N)1 pathway less favorable for this compound compared to benzyl (B1604629) bromide itself.

The competition between these two pathways is a delicate balance of factors including the nature of the nucleophile, the solvent polarity, and the stability of the carbocation intermediate.

The multifunctionality of this compound makes it an ideal substrate for cascade or domino reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, leading to complex molecular architectures. nih.govbeilstein-journals.org These reactions are highly efficient as they minimize the number of separate synthetic steps and purification procedures.

For instance, a reaction initiated by a nucleophilic attack at the benzylic position can be followed by an intramolecular cyclization involving the ortho-iodo group. The specific pathway and final product are dictated by the nature of the nucleophile and the reaction conditions. One proposed domino sequence involves an initial substitution of the benzylic bromide, followed by an intramolecular cyclization to form a seven-membered ring. researchgate.net These complex transformations often proceed through a series of intermediates, and their elucidation requires a combination of experimental techniques and computational modeling.

The iodine atom in this compound can participate in reactions by expanding its valence shell to form hypervalent iodine species. acs.org These intermediates are powerful oxidants and can facilitate a variety of transformations. acs.orgresearchgate.net Hypervalent iodine compounds are known to undergo reactions such as ligand exchange and reductive elimination, similar to transition metals. acs.org

In the context of this compound, the iodine can be oxidized to a higher valence state, for example, by an external oxidizing agent. This hypervalent iodine center can then act as an electrophile, activating the molecule for subsequent reactions. For example, a palladium-catalyzed process could involve the oxidative addition of the C-I bond to a Pd(0) complex, a key step in many cross-coupling reactions. researchgate.net The resulting organopalladium intermediate could then undergo further reactions. Hypervalent iodine reagents can also be used in catalytic amounts to mediate oxidative transformations. nsf.gov

Under certain conditions, such as photochemical irradiation or in the presence of radical initiators, this compound can undergo radical reactions. The C-Br bond, being weaker than the C-I and C-H bonds, is the most likely to undergo homolytic cleavage to generate a 2-iodo-3-nitrobenzyl radical. This radical can then participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, or electron transfer processes.

Electron transfer reactions are also plausible, particularly given the presence of the electron-withdrawing nitro group, which can stabilize a radical anion. A single-electron transfer (SET) to the molecule could lead to the formation of a radical anion, which could then fragment by losing a bromide ion to form the 2-iodo-3-nitrobenzyl radical. These radical pathways offer alternative routes to functionalization that are complementary to the ionic pathways discussed earlier.

Kinetic and Thermodynamic Parameters of Reactivity

A quantitative understanding of the reactivity of this compound requires the determination of kinetic and thermodynamic parameters.

The rate constants (k) and activation energies (Ea) for the various reactions of this compound can be determined experimentally by monitoring the concentration of reactants or products over time at different temperatures. soton.ac.uk Techniques such as UV-Vis spectroscopy, NMR spectroscopy, and chromatography are commonly employed for this purpose. soton.ac.uk

The Arrhenius equation, k = A * exp(-Ea / (R * T)), relates the rate constant to the activation energy, the pre-exponential factor (A), the gas constant (R), and the temperature (T). By measuring the rate constant at several temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy.

The Hammett equation can also be used to correlate the reaction rates of substituted benzene derivatives. wikipedia.org It relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The nitro and iodo substituents on the benzene ring will have specific σ values that influence the reaction rate.

Equilibrium Studies and Product Distribution Analysis

Equilibrium studies and product distribution analysis are crucial for understanding the competing reaction pathways available to a multifunctional molecule like this compound. The relative positions of the iodo, nitro, and bromomethyl groups on the benzene ring dictate the electronic and steric environment, which in turn governs the stability of intermediates and transition states, ultimately controlling the product distribution.

Reactions involving benzyl bromides can proceed through SN1, SN2, or radical pathways. The presence of the nitro group, a strong electron-withdrawing group, would destabilize a potential benzylic carbocation intermediate, making an SN1 pathway less favorable compared to a simple benzyl bromide. Conversely, the electron-withdrawing nature of the nitro and iodo groups can make the benzylic carbon more electrophilic, potentially favoring an SN2 reaction.

A hypothetical product distribution for a nucleophilic substitution reaction could be influenced by the nature of the nucleophile and the reaction conditions. For instance, a soft nucleophile might preferentially attack the benzylic carbon, while a harder, more basic nucleophile could lead to elimination or other side reactions.

Table 1: Hypothetical Product Distribution in Nucleophilic Substitution of this compound

NucleophilePotential Major Product(s)Potential Minor Product(s)Probable Mechanism
Thiophenoxide2-Iodo-3-nitrobenzyl phenyl sulfideProducts of aromatic substitutionSN2
Cyanide2-Iodo-3-nitrobenzyl cyanideIsocyanide, elimination productsSN2
Hydroxide2-Iodo-3-nitrobenzyl alcoholDimerization products, eliminationSN2 / E2

Influence of Reaction Conditions on Mechanistic Pathways

The reaction conditions, including solvent, catalysts, and additives, play a pivotal role in directing the mechanistic course of transformations involving this compound.

The choice of solvent can dramatically alter the rate and selectivity of reactions involving this compound by stabilizing or destabilizing reactants, intermediates, and transition states.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and can solvate both cations and anions effectively. For a potential SN1 pathway, polar protic solvents would stabilize the forming carbocation and the leaving bromide anion, thus increasing the reaction rate. However, as noted, the electron-withdrawing groups make the SN1 pathway less likely. In an SN2 reaction, polar protic solvents can solvate the nucleophile, potentially decreasing its reactivity and slowing the reaction rate compared to polar aprotic solvents.

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess dipole moments but lack acidic protons. They are effective at solvating cations but not anions. In an SN2 reaction, the "naked" and highly reactive nucleophile in a polar aprotic solvent would lead to a significant rate enhancement. acs.org For transformations of this compound, solvents like DMF or acetonitrile (B52724) would likely be preferred for SN2-type reactions. nih.gov

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged species or polar reactants. The solubility of this compound and many common nucleophiles would be low, leading to very slow reaction rates. However, they might be employed in radical reactions.

Table 2: Predicted Solvent Effects on Nucleophilic Substitution of this compound

Solvent TypeEffect on SN1 RateEffect on SN2 RateRationale
Polar ProticModerate increaseDecreaseStabilizes carbocation and leaving group; solvates and deactivates nucleophile.
Polar AproticDecreaseSignificant increasePoorly solvates leaving group; enhances nucleophilicity. acs.org
NonpolarSignificant decreaseSignificant decreaseLow solubility of reactants and poor stabilization of charged transition states.

Catalysts and additives can be employed to favor a specific reaction pathway, enhancing either the rate or the selectivity of the transformation.

Phase-Transfer Catalysts: For reactions between an organic-soluble substrate like this compound and a water-soluble nucleophile, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) is essential. rsc.org The catalyst transports the nucleophile into the organic phase, allowing the reaction to proceed at a reasonable rate.

Lewis Acids: A Lewis acid could potentially coordinate to the bromine atom, making it a better leaving group and accelerating SN1 or SN2 reactions. However, it could also interact with the nitro group, complicating the reaction.

Transition-Metal Catalysts: The iodo group on the aromatic ring opens the door to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). vanderbilt.edu In such reactions, a palladium or nickel catalyst would selectively activate the C-I bond, leaving the benzyl bromide moiety intact for subsequent transformations or vice versa, depending on the reaction conditions and the catalyst system employed. nih.govvanderbilt.edu Additives such as phosphine (B1218219) ligands, bases (e.g., K2CO3), and salts (e.g., LiCl) are often crucial for the efficiency and selectivity of these coupling reactions. acs.org For example, bidentate ligands are frequently used in these types of cross-coupling reactions. acs.org

Radical Initiators/Inhibitors: Should a radical pathway be desired, an initiator like AIBN (azobisisobutyronitrile) could be used in a nonpolar solvent. acs.org Conversely, to suppress unwanted radical side reactions, a radical inhibitor could be added.

Table 3: Potential Catalysts/Additives and Their Role in Transformations of this compound

Catalyst/AdditivePotential Reaction TypeMechanism of Action
Palladium(0) complexesSuzuki, Heck, Sonogashira CouplingCatalyzes C-C bond formation at the C-I position via an oxidative addition/reductive elimination cycle. vanderbilt.edu
Nickel(II) salts + reductantHomocoupling, Cross-couplingIn-situ generation of active Ni(0) catalyst for coupling reactions. nih.gov
Tetrabutylammonium iodidePhase-Transfer CatalysisFacilitates reaction between reactants in immiscible phases. rsc.org
Azobisisobutyronitrile (AIBN)Radical Substitution/AdditionInitiates radical chain reactions. acs.org

Computational Chemistry and Theoretical Investigations of 2 Iodo 3 Nitrobenzyl Bromide

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic landscape of 2-Iodo-3-nitrobenzyl bromide, offering insights into its structure, stability, and potential reactivity. These theoretical investigations are crucial for elucidating properties that may be difficult to probe experimentally.

Electronic Structure, Bonding, and Reactivity Prediction

The electronic structure of this compound is significantly influenced by the presence of three distinct functional groups on the benzene (B151609) ring: an iodine atom, a nitro group (-NO2), and a bromomethyl group (-CH2Br). The nitro group is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring. Conversely, the iodine atom, while being an electronegative halogen, can also exhibit hypervalent characteristics and participate in halogen bonding. acs.org The bromomethyl group acts as a reactive site, susceptible to nucleophilic substitution reactions.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value
C-I Bond Length ~2.10 Å
C-N Bond Length ~1.47 Å
C-Br Bond Length ~1.95 Å
C-C-I Bond Angle ~120°
O-N-O Bond Angle ~124°

Note: These are illustrative values based on typical DFT calculations for similar aromatic compounds and are not from a specific study on this compound.

Reactivity predictions based on quantum chemical calculations often involve mapping the molecule's electrostatic potential. Regions of negative potential indicate areas susceptible to electrophilic attack, while regions of positive potential highlight sites for nucleophilic attack. For this compound, the area around the nitro group is expected to be highly electron-deficient, while the bromomethyl group's bromine atom is a primary site for nucleophilic substitution.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of this compound. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity.

In this compound, the HOMO is likely to be localized on the aromatic ring and the iodine atom, reflecting their electron-donating potential. The LUMO, in contrast, is expected to be concentrated around the nitro group and the antibonding orbital of the C-Br bond, indicating their electron-accepting nature. This distribution suggests that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.

The electron density distribution, which can be visualized through computational methods, would show a significant polarization of charge. The nitro group would pull electron density from the benzene ring, creating a region of lower electron density on the ring, particularly at the ortho and para positions relative to the nitro group. This has a profound effect on the aromatic ring's reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the properties of molecules like this compound with a good balance between accuracy and computational cost. tandfonline.com

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces for reactions involving this compound. This allows for the prediction of the most likely reaction pathways and the identification of transition states, which are the energy maxima along the reaction coordinate. For instance, in a nucleophilic substitution reaction at the bromomethyl group, DFT can be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion.

These calculations can provide the activation energies for different competing pathways, thereby predicting the reaction's feasibility and selectivity. For example, DFT could be used to compare the energetics of a substitution reaction at the bromomethyl group versus a potential reaction involving the iodine atom.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in structural elucidation. researchgate.net For this compound, DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These theoretical chemical shifts are calculated based on the electronic environment of each nucleus in the optimized molecular geometry.

Table 2: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm)
Aromatic Protons 7.5 - 8.5
-CH2Br Protons ~4.5
Aromatic Carbons 110 - 150
-CH2Br Carbon ~30

Note: These are estimated values based on general principles and data for similar compounds. Actual values may vary.

By comparing the calculated NMR spectra with experimentally obtained spectra, researchers can confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental values can also provide insights into solvent effects or conformational dynamics not captured in the gas-phase calculations.

Conformational Analysis and Energetic Landscapes

The presence of the bromomethyl group introduces conformational flexibility to this compound. The rotation around the C-C bond connecting the benzyl (B1604629) group to the ring can lead to different spatial arrangements of the bromine atom relative to the other substituents. DFT calculations can be employed to perform a conformational analysis, systematically rotating this bond and calculating the energy of each conformer.

This analysis results in an energetic landscape, which shows the relative energies of the different conformers. The minima on this landscape correspond to the stable conformers of the molecule. The energy barriers between these minima represent the energy required for conformational changes. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing insights into the dynamic behavior of this compound at an atomic level. arxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectories, interactions, and conformational changes of the compound over time. nih.gov For a molecule like this compound, MD simulations are particularly useful for understanding its behavior in solution and its interactions with other chemical entities, which are critical for its reactivity and applications in synthesis.

Exploration of Solvent Effects on Reaction Dynamics

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. MD simulations provide a means to dissect these effects by explicitly modeling the solvent molecules surrounding the this compound solute. This approach allows for a detailed examination of the solvent shell structure, hydrogen bonding networks, and the free energy landscape of a reaction.

For instance, in a nucleophilic substitution reaction involving this compound, the polarity of the solvent is paramount. MD simulations can be employed to compare the reaction dynamics in various solvents, from polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) to less polar options like tetrahydrofuran (B95107) (THF). ucl.ac.uk The simulations can quantify how the solvent molecules stabilize or destabilize the transition state of the reaction. In a hypothetical SN2 reaction, a polar aprotic solvent would be expected to solvate the cation of the nucleophile while leaving the anion relatively free, thus increasing its nucleophilicity. MD simulations can model the radial distribution functions of solvent molecules around the reacting centers to visualize and quantify this effect.

Research Findings: Computational studies on related halo-nitroaromatic compounds have demonstrated that explicit solvent models in MD simulations are crucial for accurately predicting reaction barriers. The simulations can reveal specific solvent-solute hydrogen bonds and other non-covalent interactions that modulate reactivity. By calculating the potential of mean force (PMF) along a defined reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond with a nucleophile), researchers can extract activation energies in different solvent environments.

Below is an illustrative data table showcasing hypothetical results from MD simulations on the SN2 reaction of this compound with a generic nucleophile (Nu⁻) in different solvents.

Interactions with Catalytic Species and Ligands

Many reactions involving benzyl halides are catalyzed, often by transition metals. MD simulations are invaluable for studying the intricate dance between this compound, a catalyst, and associated ligands. acs.org These simulations can model the formation of catalyst-substrate complexes, providing insights into the binding modes, interaction energies, and the conformational dynamics that precede the chemical transformation. nih.gov

For example, in a hypothetical nickel-catalyzed cross-coupling reaction, MD simulations could be used to explore how this compound first coordinates to the active Ni(0) center. The simulations can track the conformational flexibility of the ligands (e.g., phosphine (B1218219) ligands) and how their steric and electronic properties influence the approach and binding of the substrate. nih.gov

Research Findings: While direct MD studies on this compound are not prevalent, research on similar catalytic systems highlights key analyzable interactions. acs.orgnih.gov Simulations can elucidate the role of ligands in stabilizing the metal center and promoting specific reaction steps, such as oxidative addition. By analyzing the trajectories, researchers can identify key intermolecular distances, coordination numbers, and the lifetime of crucial interactions that define the catalytic cycle.

The table below outlines the types of interactions that can be analyzed using MD simulations in a hypothetical catalytic system involving this compound and a generic phosphine-ligated metal catalyst (M-L).

Predictive Modeling for Novel Reactivity

Beyond simulating known processes, computational chemistry serves as a predictive tool to uncover novel reactivity for this compound. Methods like Density Functional Theory (DFT) are often used to calculate the electronic structure and energetic properties of molecules, providing a static but highly detailed picture of their intrinsic reactivity. ggckondagaon.in

By calculating various molecular properties and descriptors, predictive models can guide experimental work, suggesting new reaction pathways or predicting the outcomes of untested reaction conditions. For this compound, these models can pinpoint the most likely sites for nucleophilic or electrophilic attack, predict the relative reactivity of its two halogen atoms, and estimate the thermodynamic feasibility of novel transformations.

Key Predictive Parameters and Their Implications:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule. For this compound, the map would show a strong positive potential (electrophilic region) around the benzylic carbon, confirming its susceptibility to nucleophilic attack. The region around the nitro group's oxygen atoms would be strongly negative, indicating their nucleophilic character.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The LUMO of this compound would likely be centered on the aromatic ring and the C-Br bond, indicating that it will accept electrons from a nucleophile at the benzylic position. The energy of the LUMO can be correlated with the compound's electrophilicity.

Calculated Bond Dissociation Energies (BDE): DFT calculations can predict the energy required to homolytically cleave bonds. By comparing the calculated BDE for the C-Br and C-I bonds, models can predict which bond is more likely to break in radical reactions. Typically, the C-I bond is weaker and would be predicted to have a lower BDE.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization and hyperconjugative interactions. For this compound, NBO analysis can quantify the electron-withdrawing effects of the nitro and iodo groups on the reactivity of the benzyl bromide moiety. researchgate.net

The following table summarizes key parameters that can be calculated to predict the reactivity of this compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Transformations

The inherent reactivity of the three distinct functional groups in 2-Iodo-3-nitrobenzyl bromide presents a fertile ground for the development of new synthetic transformations. Future research will likely focus on harnessing the unique interplay between these groups to achieve novel molecular architectures.

One promising area is the selective activation and transformation of one functional group in the presence of the others. For instance, the benzyl (B1604629) bromide moiety is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions, allowing for the introduction of a wide array of functionalities. Concurrently, the aryl iodide is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. acs.org A significant research challenge and opportunity lies in developing orthogonal strategies where each site can be addressed independently.

Future investigations could explore one-pot, multi-step reaction sequences that leverage the differential reactivity of the functional groups. For example, a sequential cross-coupling at the iodo position followed by a nucleophilic substitution at the benzylic position, and finally, a reduction or transformation of the nitro group, could generate highly complex and diverse molecular scaffolds from a single starting material.

Palladium-catalyzed cross-coupling reactions involving benzyl bromides have been explored, though challenges exist. For instance, in the case of nitro-substituted benzyl bromides, homo-coupling can be a significant side reaction due to the increased acidity of the benzylic protons. nih.gov Developing catalytic systems that favor the desired cross-coupling over side reactions for substrates like this compound is a key area for future work. Reductive cross-electrophile coupling, a nickel-catalyzed reaction between two different electrophiles, presents another exciting avenue for creating new carbon-carbon bonds using both the aryl iodide and benzyl bromide functionalities. tcichemicals.comcore.ac.uk

Reaction Type Functional Group Involved Potential Products Key Research Challenge
Nucleophilic SubstitutionBenzyl bromideEthers, amines, thioethers, estersAchieving high selectivity in the presence of other functional groups.
Suzuki CouplingAryl iodideBiarylsCatalyst optimization to prevent side reactions.
Sonogashira CouplingAryl iodideAryl alkynesCompatibility with the benzyl bromide moiety. nih.gov
Heck CouplingAryl iodideAryl alkenesControlling regioselectivity and stereoselectivity.
Reductive Cross-CouplingAryl iodide & Benzyl bromideDi-substituted aromaticsDeveloping selective catalysts for sequential or dual coupling. tcichemicals.com

Exploration of Undiscovered Reactivity Modes and Selectivity

Beyond established transformations, the unique electronic and steric environment of this compound invites the exploration of undiscovered reactivity. The interplay between the electron-withdrawing nitro group and the polarizable iodo and bromo substituents could lead to novel reaction pathways.

The potential for radical-based reactions is a significant area for future study. Electrochemical studies on related 4-nitrobenzyl halides have shown that reduction leads to the cleavage of the carbon-halogen bond, forming a nitrobenzyl radical. core.ac.uk This opens the door to exploring radical-mediated cyclizations, additions, and coupling reactions. The presence of the ortho-iodo group could influence the stability and subsequent reactions of such a radical intermediate.

Furthermore, the concept of "ambident reactivity" observed in p-nitrobenzyl halides, where reaction can occur at the benzylic carbon or via electron transfer involving the nitro-aryl system, could be more pronounced and complex in this 2-iodo-3-nitro substituted system. chimia.ch Investigating how the substitution pattern influences the competition between these pathways, potentially controlled by solvent or other reaction conditions, is a compelling research direction.

The supramolecular chemistry of this compound also warrants investigation. A study on the isomeric 2-Iodo-N-(3-nitrobenzyl)aniline revealed that its solid-state structure is governed by a combination of C-H···O hydrogen bonds and iodo-nitro interactions, to the exclusion of more conventional N-H···O bonds. nih.govsigmaaldrich.com This suggests that non-covalent interactions involving the iodo and nitro groups could be exploited to control reactivity and selectivity in the solid state or in concentrated solutions, potentially leading to new stereoselective transformations.

Integration into Advanced Material Science and Nanotechnology Applications

The structural rigidity and multiple reactive sites of this compound make it an excellent candidate as a building block for advanced functional materials.

A particularly promising application is in the synthesis of Covalent Organic Frameworks (COFs). ambeed.com COFs are crystalline porous polymers with tunable structures and properties, making them suitable for gas storage, separation, catalysis, and sensing. sci-hub.semdpi.comtcichemicals.com The di-functional nature of this compound (after conversion of the benzyl bromide to another linking group) allows it to act as a versatile monomer in the construction of 2D or 3D COFs. For example, the benzyl bromide can be converted to an amine or other functional group, which can then participate in condensation reactions with other monomers to form the framework. The remaining iodo and nitro groups would then decorate the pores of the COF, imparting specific chemical properties.

For instance, the synthesis of ionic liquid-containing COFs (ILCOFs) has been demonstrated using vinylbenzyl bromide derivatives. nih.gov A similar strategy could be employed with this compound to create COFs with tailored ion-exchange properties or catalytic activity for applications like CO2 conversion. The nitro groups within the framework could be reduced to amino groups for post-synthetic modification, allowing for the introduction of further functionalities.

The potential for this compound in nanotechnology extends beyond COFs. Its ability to be grafted onto surfaces or incorporated into polymers could be used to create functional coatings, sensors, or drug delivery vehicles. The high electron affinity of the nitroaromatic system could also be exploited in the development of novel electronic or optical materials.

Material Type Role of this compound Potential Application Key Research Focus
Covalent Organic Frameworks (COFs)Monomer/LinkerGas separation, catalysis, sensingSynthesis of crystalline, high-surface-area materials. mdpi.com
Functional PolymersMonomerSpecialty plastics, membranesControlled polymerization and characterization of properties.
Surface CoatingsGrafting agentAnti-fouling, chemical resistanceDeveloping robust methods for surface modification.
Electronic MaterialsActive componentOrganic semiconductors, sensorsInvestigating charge transport and sensing mechanisms.

Advancements in Sustainable and Green Chemical Syntheses

Future research on this compound will undoubtedly be guided by the principles of green chemistry. This involves developing more environmentally benign and efficient methods for both its synthesis and its subsequent transformations. tandfonline.comresearchgate.net

Current methods for the synthesis of related nitrobenzyl bromides often involve hazardous reagents and solvents. fishersci.com Green chemistry approaches could include the use of safer brominating agents, such as N-bromosuccinimide in conjunction with a catalyst, or the use of greener solvents like water or supercritical CO2. acs.org The use of microwave or ultrasound irradiation to accelerate reactions and improve energy efficiency is another promising avenue. researchgate.net

In the transformations of this compound, the focus will be on developing catalytic methods that minimize waste and maximize atom economy. This includes the use of recoverable and reusable catalysts, performing reactions in aqueous media or under solvent-free conditions, and designing multi-component reactions that combine several synthetic steps into a single, efficient operation. orgchemres.orgsemnan.ac.ir For example, developing a one-pot, multi-component reaction that utilizes all three functional groups of the molecule to build a complex product would be a significant achievement in green chemistry.

Synergistic Approaches Combining Experimental and Computational Methodologies

To fully unlock the potential of this compound, a synergistic approach that combines experimental synthesis and reactivity studies with computational modeling is essential. Computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into the molecule's electronic structure, reaction mechanisms, and the properties of derived materials. researchgate.net

Computational studies can be used to:

Predict Reactivity and Selectivity: By calculating the energies of intermediates and transition states, computational models can predict the most likely reaction pathways and help in designing experiments to favor a desired outcome. For example, DFT calculations could elucidate the factors that govern the competition between SN1, SN2, and electron-transfer pathways. chimia.ch

Understand Reaction Mechanisms: Computational modeling can help to elucidate complex reaction mechanisms, such as those involving radical intermediates or ambident reactivity. core.ac.uk

Design Novel Materials: The properties of hypothetical COFs or polymers incorporating this compound can be simulated before their synthesis, allowing for the rational design of materials with specific properties for targeted applications.

Interpret Spectroscopic Data: Computational chemistry can aid in the interpretation of experimental data, such as NMR and IR spectra, to confirm the structures of new compounds.

While some computational studies have been performed on related benzyl bromides, a dedicated computational investigation of this compound is a clear future research direction. researchgate.net The insights gained from such studies will undoubtedly accelerate the discovery of new reactions and materials based on this versatile chemical building block.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 2-iodo-3-nitrobenzyl bromide?

  • Methodological Answer : Synthesis typically involves bromination of 3-nitrobenzyl derivatives or halogen exchange. Key parameters include:

  • Temperature : Maintain 0–5°C during bromination to avoid side reactions (e.g., nitration or debromination) .
  • Catalysts : Use Lewis acids like FeBr₃ for electrophilic substitution, or NaI/KI for halogen exchange in polar aprotic solvents (e.g., DMF) .
  • Purification : Recrystallize in ethanol/water (1:3 v/v) at −20°C to achieve >95% purity. Monitor melting points (expected range: 44–48°C) to assess crystallinity .

Q. How can impurities in this compound be removed effectively?

  • Methodological Answer : Common impurities include residual iodine or nitro derivatives. Use:

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) for non-polar impurities.
  • Recrystallization : Use cyclohexane for high-yield recovery (melting point consistency within ±1°C indicates purity) .
  • Analytical Validation : Compare TLC (Rf ≈ 0.4 in hexane/ethyl acetate) and NMR (δ 4.8–5.2 ppm for CH₂Br) to reference data .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of volatile bromides (TLV: 0.1 ppm) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize with 10% sodium thiosulfate to reduce bromide toxicity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify CH₂Br (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–8.1 ppm). Use DEPT-135 to distinguish CH₂ groups .
  • FT-IR : Look for C-Br stretch at 550–600 cm⁻¹ and NO₂ asymmetric stretch at 1520 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in negative mode for molecular ion [M−Br]⁻ (m/z ≈ 290) .

Advanced Research Questions

Q. How does steric hindrance from the nitro and iodine substituents influence reaction mechanisms?

  • Methodological Answer :

  • Kinetic Studies : Compare SN2 vs. SN1 pathways using polar solvents (e.g., acetone) and varying nucleophiles (e.g., NaSH vs. NaN₃). Track activation energy via Arrhenius plots .
  • Computational Modeling : Optimize geometry with DFT (B3LYP/6-31G*) to calculate partial charges and LUMO localization for electrophilic sites .
  • Data Example : Lower reactivity in bulky solvents (e.g., tert-butanol) supports steric control over electronic effects .

Q. What strategies stabilize this compound against thermal degradation?

  • Methodological Answer :

  • Accelerated Aging : Heat samples at 50°C for 72 hrs and monitor decomposition via HPLC (C18 column, 70:30 acetonitrile/water).
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .
  • Kinetic Analysis : Fit degradation data to first-order models (k ≈ 1.2×10⁻³ hr⁻¹ at 25°C) .

Q. How can computational models predict regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to map electrostatic potential surfaces and identify electrophilic hotspots (e.g., C-I vs. C-Br sites) .
  • MD Simulations : Simulate solvation effects in DMSO to model transition states for nucleophilic attack .
  • Validation : Correlate computational predictions with experimental product ratios (e.g., 85% substitution at iodine vs. 15% at bromine) .

Q. How should researchers resolve contradictions in reported melting points or reactivity data?

  • Methodological Answer :

  • Purity Assessment : Use DSC (differential scanning calorimetry) to detect eutectic mixtures. Pure samples show sharp endothermic peaks (±1°C) .
  • Method Reproducibility : Compare synthetic protocols (e.g., solvent purity, cooling rates). Discrepancies >5°C often stem from solvent residues .
  • Case Study : A 2022 study attributed conflicting bromide tracer data (e.g., 0.10–0.26 mg/L) to analytical method sensitivity (capillary electrophoresis vs. ion chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.